molecular formula C23H22N2O2 B10766229 quinolin-4-yl1-pentyl-1H-indole-3-carboxylate

quinolin-4-yl1-pentyl-1H-indole-3-carboxylate

Cat. No.: B10766229
M. Wt: 358.4 g/mol
InChI Key: SPDKRXJQAMKXNU-UHFFFAOYSA-N
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Description

PB-22 4-hydroxyquinoline isomer is a synthetic cannabinoid that is structurally analogous to potent aminoalkylindoles like JWH 018. It differs from JWH 018 by having 4-hydroxyquinoline replacing the naphthalene group of JWH 018 . This compound is often used as an analytical reference standard in various scientific studies .

Preparation Methods

The synthesis of PB-22 4-hydroxyquinoline isomer involves several steps. The synthetic route typically starts with the preparation of the quinoline moiety, followed by the introduction of the hydroxy group at the 4-position. The final step involves the formation of the ester linkage. The reaction conditions often require the use of specific reagents and catalysts to achieve high purity and yield .

This includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

PB-22 4-hydroxyquinoline isomer undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of PB-22 4-hydroxyquinoline isomer involves its interaction with cannabinoid receptors in the body. It binds to these receptors, mimicking the effects of naturally occurring cannabinoids. This interaction can influence various physiological processes, including pain perception, mood, and appetite . The molecular targets and pathways involved in its action are still being studied, but it is known to affect the endocannabinoid system .

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

quinolin-4-yl 1-pentylindole-3-carboxylate

InChI

InChI=1S/C23H22N2O2/c1-2-3-8-15-25-16-19(17-9-5-7-12-21(17)25)23(26)27-22-13-14-24-20-11-6-4-10-18(20)22/h4-7,9-14,16H,2-3,8,15H2,1H3

InChI Key

SPDKRXJQAMKXNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=NC4=CC=CC=C43

Origin of Product

United States

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